Thalidomide-O-amido-C3-PEG3-C1-NH2

Descripción general

Descripción

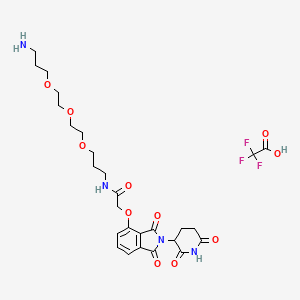

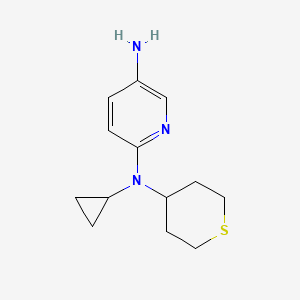

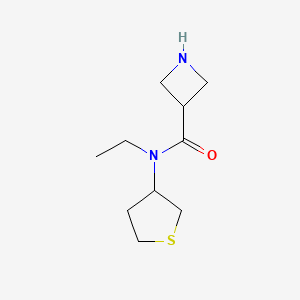

Thalidomide-O-amido-C3-PEG3-C1-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and 3-unit PEG linker used in PROTAC technology . The molecular formula of this compound is C27H35F3N4O11 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has a molecular weight of 648.6 g/mol . The InChI representation of the molecule isInChI=1S/C25H34N4O9.C2HF3O2/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21 (31)16-38-19-5-1-4-17-22 (19)25 (34)29 (24 (17)33)18-6-7-20 (30)28-23 (18)32;3-2 (4,5)1 (6)7 . The Canonical SMILES representation is C1CC (=O)NC (=O)C1N2C (=O)C3=C (C2=O)C (=CC=C3)OCC (=O)NCCCOCCOCCOCCCN.C (=O) (C (F) (F)F)O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 648.6 g/mol . It has 4 hydrogen bond donors and 15 hydrogen bond acceptors . The compound has 17 rotatable bonds . The exact mass is 648.22544243 g/mol and the monoisotopic mass is also 648.22544243 g/mol .Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

The structural and synthetic research on Thalidomide-O-amido-C3-PEG3-C1-NH2 and its analogs have been a significant focus. For instance, the crystal structure of a thalidomide analog was analyzed, revealing a six-membered unsaturated ring bound to a five-membered pyrrolidine-2,5-dione ring and a six-membered piperidine-2,6-dione ring, differing from thalidomide by a substituted six-membered unsaturated ring for the aromatic ring (Hijji et al., 2018). Additionally, the asymmetric synthesis of 4-trifluoromethyl thalidomide, a configurationally stable analog of thalidomide, was achieved, highlighting the challenges and success in synthesizing such compounds due to unique steric and electronic properties (Soloshonok et al., 2009).

Mechanistic Insights

Researchers have explored the mechanisms of action of thalidomide derivatives. For instance, the PI3K/Akt signaling pathway was identified as critical for the neuroprotection of thalidomide in hypoxic–ischemic cortical neurons in vitro. Thalidomide was shown to protect neurons against apoptosis, modulate protein expression, and activate the PI3K/Akt pathway, providing insights into its potential neuroprotective mechanisms (Zhang et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of Thalidomide-O-amido-C3-PEG3-C1-NH2 is Cereblon , a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .

Mode of Action

this compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based Cereblon ligand and a 3-unit polyethylene glycol (PEG) linker . This compound is specifically designed for use in Proteolysis-Targeting Chimera (PROTAC) technology. The Thalidomide ligand recruits Cereblon, which then interacts with the target protein bound to the C1-NH2 group.

Pharmacokinetics

The compound’s solubility in various solvents such as dmso and water suggests that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the ubiquitination of the target protein by Cereblon, ultimately leading to its degradation by the proteasome. This can influence the levels of specific proteins within the cell, potentially leading to various downstream effects depending on the identity of the target protein.

Análisis Bioquímico

Biochemical Properties

Thalidomide-O-amido-C3-PEG3-C1-NH2 plays a crucial role in biochemical reactions by acting as a ligand for the E3 ubiquitin ligase cereblon. This interaction is essential for the recruitment of target proteins to the ubiquitin-proteasome system for degradation. The compound binds to cereblon, forming a complex that facilitates the ubiquitination and subsequent degradation of target proteins. This process is vital for regulating protein levels within cells and can be harnessed to degrade disease-causing proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By promoting the degradation of specific proteins, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, the compound can modulate immune responses by degrading proteins involved in immune signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cereblon, an E3 ubiquitin ligase. This binding facilitates the recruitment of target proteins to the cereblon complex, leading to their ubiquitination and subsequent degradation by the proteasome. The compound’s PEG linker enhances its solubility and stability, allowing for efficient delivery and activity within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as 4°C for long-term storage and -80°C for solutions. Over time, the degradation of the compound can affect its efficacy in promoting protein degradation. Long-term studies have shown that the compound can maintain its activity for several months when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher dosages, toxic or adverse effects may be observed, including off-target protein degradation and potential damage to normal tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This interaction can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG linker enhances its solubility and allows for efficient distribution within the cellular environment. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s localization is crucial for its ability to interact with target proteins and promote their degradation .

Propiedades

IUPAC Name |

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXAREGCLBGPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F3N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)

![3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490334.png)

![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1490352.png)

![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)

![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)